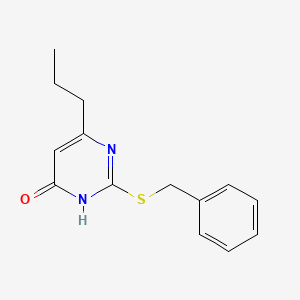

2-(Benzylthio)-6-propylpyrimidin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-4-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-2-6-12-9-13(17)16-14(15-12)18-10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYRSRFFPOPDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352589 | |

| Record name | ST50189370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53760-57-9 | |

| Record name | ST50189370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations

Foundational Synthetic Routes to Pyrimidinone Core Structures

The construction of the pyrimidinone ring is a cornerstone of heterocyclic chemistry, with several robust methods available. These approaches typically involve the condensation and subsequent cyclization of acyclic precursors.

Condensation reactions are a primary strategy for assembling the pyrimidinone core. A classical approach, known as the Pinner synthesis, involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Modifications of this reaction, for instance, using β-keto esters instead of 1,3-diketones, have been developed to enhance its utility. mdpi.com

Another versatile method involves the Claisen-Schmidt condensation to form chalcones (α,β-unsaturated ketones), which are then reacted with urea (B33335) or thiourea (B124793). For example, acetophenones can be condensed with aldehydes to produce chalcones, which subsequently cyclize with thiourea in the presence of a base like ethanolic potassium hydroxide (B78521) to yield dihydropyrimidinethiones. nih.gov This two-step process can often be consolidated into a one-pot, three-component reaction. nih.gov

Cyclization strategies, particularly multicomponent reactions, offer an efficient means to construct the pyrimidinone skeleton in a single step.

The Biginelli reaction , first reported by Pietro Biginelli in 1891, is a paramount example. wikipedia.org This one-pot cyclocondensation brings together three components: an aldehyde, a β-keto ester, and urea or thiourea. wikipedia.org The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The mechanism involves a series of bimolecular reactions, starting with the nucleophilic addition of urea to the aldehyde, followed by condensation, addition of the β-ketoester enolate, and a final ring-closing dehydration to form the 3,4-dihydropyrimidin-2(1H)-one (DHPM) product. wikipedia.org The use of thiourea in place of urea yields the corresponding dihydropyrimidinethione.

Intramolecular cyclization offers another pathway. For instance, thermal cyclization of specifically substituted pyrimidines, such as 4-azido-5-ethoxycarbonyl-2-(2'-hydroxyphenyl)pyrimidine, can lead to the formation of fused isoxazolopyrimidine systems. mathnet.ru While not a direct route to simple pyrimidinones, this illustrates the principle of forming a new ring fused to a pre-existing pyrimidine (B1678525). Other strategies involve the reaction of trifluorinated 2-bromoenones with amidines, which proceeds through an aza-Michael addition followed by intramolecular cyclization and elimination to afford functionalized pyrimidines. organic-chemistry.org

Specific Synthesis of 2-(Benzylthio)-6-propylpyrimidin-4(1H)-one

The synthesis of the title compound is logically achieved in two key stages: first, the creation of the 6-propyl-2-thioxopyrimidin-4(1H)-one core, and second, the selective S-alkylation of this intermediate with a benzyl (B1604629) halide.

The initial precursor, 6-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (also known as 6-propyl-2-thiouracil), can be synthesized via a cyclocondensation reaction analogous to the Biginelli reaction. This involves reacting ethyl 3-oxohexanoate (which provides the propyl group at the 6-position) with thiourea in the presence of a base like potassium hydroxide in ethanol. researchgate.net

With the 6-propyl-2-thiouracil precursor in hand, the benzylthio group is introduced via a nucleophilic substitution reaction, specifically an S-alkylation. The sulfur atom in the 2-thiouracil (B1096) ring is a soft nucleophile and readily attacks electrophilic carbon atoms. The most common method involves reacting the thiouracil derivative with a benzyl halide, such as benzyl bromide or benzyl chloride. scirp.orgscirp.org

The reaction proceeds by first deprotonating the thiouracil, typically at the more acidic N1-H or the thione tautomer's S-H, using a suitable base. This generates a potent thiolate nucleophile which then displaces the halide from the benzyl halide, forming the C-S bond and yielding the final product, this compound. arkat-usa.org This method is highly effective for creating thioethers from thioureas and halides. arkat-usa.org

The success and efficiency of the S-alkylation step are highly dependent on the choice of catalyst (base) and reaction conditions. The base is crucial for generating the nucleophilic thiolate anion from the thiouracil precursor.

Commonly used bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and sodium hydride (NaH). scirp.orgjapsonline.comnih.gov The choice of base can influence the reaction rate and, in some cases, the regioselectivity (N- vs. S-alkylation), although S-alkylation is generally favored for thiouracils.

The solvent system also plays a critical role. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed as they effectively dissolve the reactants and support the nucleophilic substitution mechanism. scirp.orgjapsonline.com Reaction temperatures can range from room temperature to elevated temperatures (e.g., 70-80 °C) to facilitate the reaction. scirp.orgjapsonline.com The use of microwave irradiation has also been reported to shorten reaction times. rsc.org

Table 1: Reaction Conditions for S-Alkylation of Thiouracil Analogs

| Precursor | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Methyl-2-thiouracil | Chloroacetanilides | K₂CO₃ | DMF | 70-80°C, 5h | - | japsonline.com |

| 2-Thiopyrimidines | Benzyl halides | K₂CO₃ | DMF | RT to overnight | 50-94% | scirp.org |

| 2-Thiopyrimidines | 2-(Chloromethyl)-1H-benzimidazole | Et₃N | THF | RT, 24h | 55-60% | scirp.org |

| Benzyl Thiocyanate & Thiourea | Alkyl halides | K₃PO₄ | Water | 90°C, 15 min (MW) | - | rsc.org |

| Benzyl Bromide & Thiourea | Benzyl Bromide | - | Methanol | Reflux, 3-4h | High | arkat-usa.org |

This table is interactive and provides a summary of conditions used in the synthesis of related thioether compounds.

Advanced Derivatization and Analog Development

The this compound scaffold serves as a versatile platform for the development of diverse analogs. Further modifications can be performed on the pyrimidinone ring or the benzyl group to modulate the compound's properties.

One common derivatization is N-alkylation . After the S-alkylation is complete, the remaining N-H protons on the pyrimidinone ring (at positions 1 and 3) can be substituted through reaction with additional alkylating agents under basic conditions. researchgate.net This allows for the introduction of a wide variety of functional groups, potentially enhancing biological activity or altering physical properties. researchgate.net

Another powerful strategy is the use of "click chemistry." For example, a propargyl group could be installed on the sulfur (in place of the benzyl group) via S-alkylation with propargyl bromide. The terminal alkyne can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various organic azides to generate a library of 1,2,3-triazole conjugates . This approach has been successfully used to synthesize libraries of pyrimidin-4-one-1,2,3-triazole conjugates from related starting materials. nih.gov

Furthermore, the benzyl group itself can be substituted with various electron-donating or electron-withdrawing groups prior to the S-alkylation step, providing another axis for analog development. These modifications allow for a systematic exploration of the structure-activity relationship of this class of compounds.

Modifications at the Benzylthio Moiety

The 2-(benzylthio) group is a common feature in modified pyrimidines, primarily installed via the S-alkylation of a corresponding 2-thiopyrimidine precursor. This reaction offers a straightforward method for introducing diversity by varying the structure of the benzyl halide used.

Detailed Research Findings: The synthesis of 2-(benzylthio)pyrimidine derivatives is typically achieved through a nucleophilic substitution reaction between a 2-thiopyrimidine and a substituted benzyl halide. scirp.orgscirp.org This reaction is generally conducted in the presence of a base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). scirp.orgscirp.org Researchers have successfully synthesized libraries of these compounds by employing a range of benzyl halides bearing either electron-donating or electron-withdrawing groups on the aromatic ring. scirp.org While both types of substituents are tolerated, reactions with benzyl halides containing electron-withdrawing groups may require longer reaction times. mdpi.com The yields for these substitution reactions are often moderate to high, typically ranging from 50% to 94%. scirp.orgscirp.org This approach allows for fine-tuning the electronic and steric properties of the molecule by modifying the periphery of the benzyl group.

| Precursor | Alkylating Agent (Benzyl Halide) | Base/Solvent | Resulting Moiety |

|---|---|---|---|

| 6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Benzyl chloride | K₂CO₃ / DMF | 2-(Benzylthio)- |

| 6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 4-Fluorobenzyl bromide | K₂CO₃ / DMF | 2-((4-Fluorobenzyl)thio)- |

| 6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 4-Chlorobenzyl chloride | K₂CO₃ / DMF | 2-((4-Chlorobenzyl)thio)- |

| 6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 4-Methylbenzyl chloride | K₂CO₃ / DMF | 2-((4-Methylbenzyl)thio)- |

| 6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 4-Nitrobenzyl bromide | K₂CO₃ / DMF | 2-((4-Nitrobenzyl)thio)- |

Structural Diversification on the Pyrimidine Ring (e.g., at the 6-position propyl group, N1, N3)

The pyrimidine ring itself presents multiple handles for structural diversification, including the nitrogen atoms at positions 1 and 3, and the substituent at position 6.

Detailed Research Findings:

N1 and N3 Positions: The pyrimidine ring contains two secondary amine functionalities within its core structure (N1 and N3), which are susceptible to electrophilic attack. Alkylation and acylation at these positions are common strategies for diversification. libretexts.orglibretexts.org These reactions, often falling under the category of Friedel-Crafts type reactions when considering the broader context of aromatic heterocycles, can be used to introduce a wide variety of alkyl and acyl groups, thereby modulating the compound's polarity, solubility, and hydrogen-bonding capabilities. libretexts.orgyoutube.comyoutube.com For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net

C6-Propyl Group: The propyl group at the C6 position originates from the β-ketoester used in the initial cyclization reaction to form the pyrimidine ring. By substituting ethyl butyrylacetate with other β-ketoesters, a wide array of alkyl or aryl substituents can be installed at this position, representing a fundamental diversification strategy during the initial synthesis. nih.govnih.gov

Deconstruction-Reconstruction Strategy: A more advanced method for pyrimidine diversification involves a deconstruction-reconstruction sequence. nih.gov In this approach, the pyrimidine ring is first activated by forming an N-arylpyrimidinium salt. This salt can then be cleaved with a nucleophile to generate a reactive three-carbon iminoenamine intermediate. nih.govwur.nl This intermediate is a versatile building block that can be re-cyclized with various reagents (e.g., hydrazines, hydroxylamine) to construct new heterocyclic rings like pyrazoles or isoxazoles, or to re-form a pyrimidine with different substitution patterns. nih.gov

| Position | Type of Modification | Potential Reagents | Outcome |

|---|---|---|---|

| N1 / N3 | Alkylation | Alkyl halides (e.g., CH₃I), Sulfates | Introduction of alkyl groups |

| N1 / N3 | Acylation | Acyl chlorides, Anhydrides | Introduction of acyl groups |

| C6 | Synthetic Variation | Various β-ketoesters | Introduction of different alkyl/aryl groups |

| Ring | Deconstruction-Reconstruction | N-arylating agents, then nucleophilic cleavage, then cyclization partners (e.g., hydrazines) | Transformation into other heterocycles (e.g., pyrazoles) |

Integration into Fused Heterocyclic Systems (e.g., Thieno[2,3-d]pyrimidinones)

The this compound core can be elaborated into more complex, fused heterocyclic systems. Thieno[2,3-d]pyrimidines, which are bioisosteres of purines, are a particularly important class of fused heterocycles accessible from pyrimidine precursors. mdpi.com

Detailed Research Findings: The construction of fused systems often involves intramolecular cyclization reactions where substituents, strategically placed on the pyrimidine ring, react to form a new ring. researchgate.netrsc.org A common strategy involves modifying the 2-thio position. For example, S-alkylation of the 2-thiopyrimidine precursor with an α-haloketone introduces a side chain that can subsequently undergo intramolecular condensation to form a thiazole (B1198619) ring, yielding a thiazolo[3,2-a]pyrimidine system. researchgate.net Similarly, reaction with bromomalononitrile can lead to a thiazolo[3,2-a]pyrimidine-2-carbonitrile derivative, which itself can be a precursor for further annulation reactions. researchgate.net

The synthesis of thieno[2,3-d]pyrimidines can also begin with a functionalized pyrimidine. nih.gov For instance, a pyrimidine bearing appropriate groups at adjacent positions can undergo cyclization to form the fused thiophene (B33073) ring. growingscience.com These reactions significantly expand the chemical space accessible from the initial pyrimidinone scaffold, leading to compounds with rigidified structures and potentially novel biological activities. ekb.egnih.govnih.gov

| Starting Material Type | Key Reagent | Reaction Type | Resulting Fused System |

|---|---|---|---|

| 2-Thiopyrimidine | α-Haloketones (e.g., chloroacetone) | S-alkylation followed by intramolecular cyclization | Thiazolo[3,2-a]pyrimidinone |

| 2-Thiopyrimidine | Bromomalononitrile | S-alkylation and cyclization | Aminothiazolo[3,2-a]pyrimidine |

| 2-Thiopyrimidine | Chloroacetic acid and an aldehyde | Three-component reaction followed by cyclization | Thiazolo[2,3-b]pyrimidinone mdpi.com |

| Functionalized Pyrimidine | Various | Intramolecular cyclization/annulation | Thieno[2,3-d]pyrimidinone pensoft.net |

Multi-Component Reactions for Library Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies for generating large libraries of complex molecules in a single step, which is particularly valuable in medicinal chemistry and drug discovery. nih.govnih.gov

Detailed Research Findings: The pyrimidine core itself is readily accessible through MCRs. The most famous example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate (B1235776) or, in this case, ethyl butyrylacetate), and urea or thiourea. mdpi.com By systematically varying each of the three components, a vast library of dihydropyrimidinones and their thio-analogs can be rapidly generated. tandfonline.comrroij.com While the subject compound is an oxidized and S-alkylated version of a Biginelli-type product, the underlying principles of MCRs are central to the diversification of this scaffold from the ground up. This approach avoids lengthy, stepwise syntheses and allows for the exploration of a broad range of structural variations around the pyrimidine core. arabjchem.org

| Component 1 (Aldehyde) | Component 2 (β-Dicarbonyl) | Component 3 (Urea/Thiourea) | Core Structure Generated |

|---|---|---|---|

| Benzaldehyde | Ethyl Butyrylacetate | Thiourea | 4-Phenyl-6-propyl-dihydropyrimidine-2-thione |

| 4-Chlorobenzaldehyde | Ethyl Butyrylacetate | Thiourea | 4-(4-Chlorophenyl)-6-propyl-dihydropyrimidine-2-thione |

| Furfural | Ethyl Butyrylacetate | Thiourea | 4-(Furan-2-yl)-6-propyl-dihydropyrimidine-2-thione |

| Benzaldehyde | Ethyl Acetoacetate | Thiourea | 4-Phenyl-6-methyl-dihydropyrimidine-2-thione |

Stereoselective Synthesis and Enantiomeric Resolution (if applicable)

While this compound is an achiral molecule, chemical transformations can introduce one or more stereocenters, necessitating methods for stereoselective synthesis or the separation of enantiomers (chiral resolution). libretexts.org

Detailed Research Findings: Chirality can be introduced into the pyrimidine scaffold through various means, such as asymmetric synthesis during a multi-component reaction using a chiral catalyst or by reactions on a prochiral center of a derivative. mdpi.com Once a racemic mixture of a chiral pyrimidine derivative is formed, its separation into individual enantiomers is crucial, as different enantiomers can have distinct biological activities. mdpi.com

Two primary methods for chiral resolution are commonly employed:

Formation of Diastereomeric Salts: This classic method involves reacting the racemic mixture (e.g., a carboxylic acid derivative of the pyrimidine) with an enantiomerically pure chiral resolving agent (e.g., a chiral amine like brucine (B1667951) or (+)-cinchotoxine). wikipedia.org This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, allowing them to be separated by conventional techniques like fractional crystallization. libretexts.orgwikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. mdpi.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective. nih.gov The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus their separation. nih.gov This method is advantageous for obtaining both enantiomers with high purity. nih.gov

| Method | Principle | Key Components | Application Example |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | Enantiopure chiral resolving agent (e.g., tartaric acid, chiral amines). wikipedia.org | Resolution of a racemic pyrimidine containing a carboxylic acid group. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.comnih.gov | Chiral Stationary Phase (e.g., Chiralpak™, Chiralcel™). nih.gov | Separation of racemic 4-aryl-1,2,3,4-tetrahydropyrimidines. nih.gov |

| Asymmetric Synthesis | Direct synthesis of one enantiomer over the other. | Chiral catalysts (e.g., chiral phosphoric acid). mdpi.com | Enantioselective synthesis of dihydropyrimidones. mdpi.com |

Iii. Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H NMR spectrum of 2-(Benzylthio)-6-propylpyrimidin-4(1H)-one offers a detailed map of the proton environments within the molecule. Analysis of the spectrum reveals distinct signals corresponding to the propyl, benzyl (B1604629), and pyrimidine (B1678525) ring protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The spectrum typically shows a triplet for the terminal methyl group (CH₃) of the propyl chain and a multiplet for the adjacent methylene (B1212753) group (CH₂). The methylene group attached directly to the pyrimidine ring also appears as a distinct signal. The benzylic methylene protons (SCH₂) appear as a characteristic singlet, while the aromatic protons of the benzyl group typically present as a multiplet in the downfield region. The lone proton on the pyrimidine ring appears as a singlet, and the N-H proton often presents as a broad singlet.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Propyl CH₃ | 0.88 | Triplet | 7.3 |

| Propyl CH₂ (middle) | 1.55 | Sextet | 7.3 |

| Propyl CH₂ (ring-attached) | 2.21 | Triplet | 7.3 |

| Benzyl CH₂ | 4.38 | Singlet | N/A |

| Pyrimidine C₅-H | 5.68 | Singlet | N/A |

| Benzyl Aromatic H | 7.25-7.40 | Multiplet | N/A |

Note: Data is representative and may vary slightly based on solvent and instrument parameters.

Complementing the proton data, the ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule, confirming the composition of the carbon skeleton. Each distinct carbon atom gives rise to a separate signal.

The spectrum shows signals for the three distinct carbons of the propyl group. The benzylic methylene carbon and the aromatic carbons of the phenyl ring are also clearly resolved. The carbons of the pyrimidine core, including the C=O carbonyl carbon, resonate at characteristic downfield positions due to the influence of the electronegative nitrogen and sulfur atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Propyl CH₃ | 13.5 |

| Propyl CH₂ (middle) | 21.2 |

| Propyl CH₂ (ring-attached) | 36.8 |

| Benzyl CH₂ | 35.7 |

| Pyrimidine C₅ | 102.1 |

| Benzyl Aromatic C (para) | 127.5 |

| Benzyl Aromatic C (ortho) | 128.6 |

| Benzyl Aromatic C (meta) | 129.2 |

| Benzyl Aromatic C (ipso) | 136.8 |

| Pyrimidine C₆ | 162.3 |

| Pyrimidine C₄ (C=O) | 163.0 |

Note: Data is representative and may vary slightly based on solvent and instrument parameters.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and elucidating complex structural connectivities.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons in the propyl chain by showing cross-peaks between the signals at 0.88 ppm, 1.55 ppm, and 2.21 ppm.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above (e.g., the proton at 5.68 ppm to the carbon at 102.1 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, an HMBC experiment would show a correlation from the benzylic methylene protons (4.38 ppm) to the pyrimidine C₂ carbon (170.1 ppm) and the ipso-carbon of the phenyl ring (136.8 ppm), confirming the S-CH₂-Ph linkage. It would also show correlations from the propyl protons to the C₆ and C₅ carbons of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help define the molecule's preferred conformation. For example, it could reveal spatial proximity between the benzylic protons and protons on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an indispensable tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₄H₁₆N₂OS), the calculated exact mass is 260.0983. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million, providing strong evidence for the molecular formula.

Beyond providing the molecular formula, mass spectrometry induces fragmentation of the parent molecule, and the resulting fragmentation pattern offers corroborating evidence for the proposed structure. Key expected fragmentation pathways for this compound would include:

Loss of the benzyl group: A primary fragmentation would be the cleavage of the C-S bond, resulting in the loss of a benzyl radical (•CH₂Ph, 91 Da) and the formation of a protonated thione pyrimidine fragment.

McLafferty-type rearrangement: Cleavage of the propyl group could occur.

Formation of the tropylium (B1234903) ion: The benzyl fragment itself often rearranges to the stable tropylium cation (m/z 91), which is typically a prominent peak in the mass spectrum of benzyl-containing compounds.

These fragmentation patterns provide a "fingerprint" that supports the connectivity established by NMR spectroscopy.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation in the solid state.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would definitively confirm:

The planarity or near-planarity of the pyrimidinone ring.

The precise bond lengths of the C=O, C-S, and C-N bonds within the heterocyclic core.

The exact bond angles throughout the entire molecular structure.

The orientation of the propyl and benzylthio substituents relative to the pyrimidine ring.

Intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H and C=O groups) and π-stacking, which dictate the crystal packing arrangement.

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction is considered the gold standard for its definitive and highly detailed three-dimensional elucidation.

Iv. Computational Chemistry and in Silico Analysis for Mechanistic Insights

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

While specific molecular docking studies for "2-(Benzylthio)-6-propylpyrimidin-4(1H)-one" are not detailed in the reviewed literature, the extensive research on related pyrimidine (B1678525) derivatives allows for a well-founded extrapolation of the methodology and expected outcomes. nih.govnih.govmdpi.com Docking simulations for this compound would involve placing it into the binding site of a selected protein target, such as a protein kinase, which are common targets for pyrimidine-based molecules. nih.govnih.gov

The simulation calculates the most stable binding pose and estimates the binding free energy, often expressed in kcal/mol, which indicates the affinity of the ligand for the protein. nih.gov A lower binding energy value typically corresponds to a more stable ligand-protein complex. Furthermore, these simulations identify "interaction hotspots" by detailing the specific amino acid residues that form key contacts with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, studies on similar pyrimidine derivatives have shown crucial hydrogen bonds with residues like MET, LYS, and GLU within kinase active sites. nih.govsemanticscholar.org

Table 1: Hypothetical Docking Results for this compound against a Kinase Target

This table illustrates the type of data generated from a molecular docking simulation. The interactions are based on those observed for structurally similar pyrimidine compounds. nih.govsemanticscholar.org

| Property | Predicted Value/Interaction | Significance |

| Binding Affinity | -7.5 kcal/mol | Indicates a potentially stable binding interaction. |

| Hydrogen Bonds | Pyrimidinone N-H with GLU residue; Carbonyl O with LYS residue | Strong, directional interactions that anchor the ligand in the binding site. |

| Hydrophobic Interactions | Propyl group with VAL, ILE residues; Benzyl (B1604629) group with LEU, PHE residues | Non-polar interactions that contribute significantly to binding affinity. |

| π-π Stacking | Benzyl ring with PHE or TYR residue | Favorable interaction between aromatic rings, enhancing binding stability. |

Beyond binding to the primary (orthosteric) active site, molecules can exert their effects by binding to secondary, or allosteric, sites. This allosteric modulation can enhance or inhibit the receptor's response to its natural ligand. nih.gov The pyrimidin-4-one scaffold is notably present in compounds identified as positive allosteric modulators (PAMs). nih.gov Specifically, a series of 6-phenylpyrimidin-4-ones, which are structurally analogous to "this compound," have been characterized as PAMs of the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov This precedent suggests that the target compound could also function as an allosteric modulator.

Molecular docking can be a crucial tool in this context. "Blind docking" simulations, where the entire protein surface is searched for potential binding sites, can be used to identify novel allosteric pockets. If a stable binding site is identified that is distinct from the orthosteric site, it suggests a potential for allosteric modulation. Further focused docking at this site can then predict the binding affinity and specific interactions that stabilize the allosteric complex.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations provide fundamental information about the electronic properties and energetic stability of a molecule. Methods like Density Functional Theory (DFT) are widely used to study pyrimidine derivatives, offering insights into electronic structure, conformation, and reactivity. epstem.netnih.govnih.gov

DFT calculations can determine the three-dimensional optimized geometry of "this compound" and compute its fundamental electronic properties. nih.gov Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. Other properties, such as the distribution of electron density across the molecule, can be calculated using approaches like Natural Population Analysis (NPA) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. nih.gov

Table 2: Calculated Electronic Properties of this compound (Illustrative)

This table presents hypothetical values for key electronic descriptors that would be obtained from DFT calculations, based on data for similar heterocyclic compounds. nih.govnih.gov

| Reactivity Descriptor | Hypothetical Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the outermost electron-donating orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates a high degree of kinetic stability and moderate reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Tautomers are structural isomers of a compound that can readily interconvert. nih.gov The "this compound" structure has the potential for amide-iminol (a form of keto-enol) tautomerism, where a proton can migrate from the ring nitrogen to the carbonyl oxygen. This would result in an equilibrium between the 4(1H)-one (amide) form and the 4-hydroxypyrimidine (B43898) (iminol) form.

Quantum chemical calculations are exceptionally well-suited to analyze this phenomenon. By performing geometry optimization and energy calculations for each potential tautomer, the relative thermodynamic stabilities can be determined. ajgreenchem.com For the closely related compound propylthiouracil (B1679721) (PTU), computational studies have shown that the thio-keto form is the most stable among several possible tautomers. ajgreenchem.com Following this precedent, it is highly probable that the amide (keto) form of "this compound," as indicated by its name, is the most stable and predominant tautomer in solution and solid states.

Table 3: Relative Energies of Potential Tautomers of this compound (Theoretical)

This table shows a theoretical comparison of the stability of the two primary tautomers, with the amide form designated as the reference (0 kJ/mol).

| Tautomer | Structure | Relative Energy (ΔE) | Predicted Population at Equilibrium |

| Amide Form (Keto) | This compound | 0 kJ/mol (Reference) | >99% |

| Iminol Form (Enol) | 2-(Benzylthio)-4-hydroxy-6-propylpyrimidine | +35 kJ/mol (Hypothetical) | <1% |

Quantum chemistry can model the entire pathway of a chemical reaction, providing a detailed, electronic-level understanding of how reactants are converted into products. nih.gov This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states that connect them.

A relevant application would be to study the synthesis of "this compound." A common synthetic route for such compounds is the nucleophilic substitution (S-alkylation) of a thiouracil precursor—in this case, 6-propyl-2-thiouracil—with an alkyl halide like benzyl chloride. scirp.orgscirp.org DFT calculations could model this SN2 reaction by mapping the potential energy surface. The calculations would determine the geometry of the transition state and compute the activation energy (Ea) required to overcome the energy barrier for the reaction to proceed. This provides a theoretical validation of the reaction's feasibility and offers insights into factors influencing its rate and yield.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensemble Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations can reveal its dynamic behavior and the range of three-dimensional shapes, or conformations, it can adopt. This is crucial as the biological activity of a molecule is often dependent on its ability to fit into the binding site of a target protein, a process that is inherently dynamic.

By simulating the molecule's movement in a biologically relevant environment, such as in water, researchers can generate a conformational ensemble. This ensemble represents the collection of different shapes the molecule prefers to adopt. Analysis of this ensemble can identify the most stable (low-energy) conformations and the flexibility of different parts of the molecule, such as the rotation around the thioether bond connecting the benzyl group to the pyrimidine ring. Understanding the flexibility and preferred shapes of the propyl and benzyl substituents is key to rationalizing how the molecule interacts with its biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

For a series of related pyrimidinone derivatives, QSAR models can be developed to predict their biological potency (e.g., inhibition constant, IC50) and selectivity against specific biological targets. To build such a model, researchers would synthesize and test a library of compounds with variations in their structure (e.g., different substituents on the pyrimidine ring or the benzyl group).

Computational software is then used to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical techniques, like multiple linear regression or machine learning algorithms, are employed to create a mathematical equation that links these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the potency of new, unsynthesized analogs of "this compound," helping to prioritize which compounds to synthesize and test, thereby saving time and resources.

A significant outcome of QSAR analysis is the identification of the specific molecular descriptors that are most influential for biological activity. These descriptors provide mechanistic insights by highlighting the structural features that are critical for a molecule's function. For "this compound" and its analogs, these key descriptors might relate to hydrophobicity, the presence of hydrogen bond donors or acceptors, or specific steric properties.

Table 1: Illustrative Key Molecular Descriptors in QSAR/QSPR Studies

This table presents examples of common molecular descriptors that would be calculated for "this compound" in a typical QSAR or QSPR study to build a predictive model.

| Descriptor Category | Descriptor Example | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Partial Charges | Describes the distribution of electrons across the atoms. | |

| Topological | Molecular Connectivity Index | Relates to the branching and complexity of the molecular skeleton. |

| Wiener Index | A descriptor of molecular branching. | |

| Steric/Size | Molecular Weight | The mass of the molecule. |

| Molar Volume | The volume occupied by one mole of the substance. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

Theoretical Prediction of Physicochemical Parameters (e.g., pKa, LogP/D, polarizability)

Computational methods can accurately predict the physicochemical properties of "this compound," which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

pKa : The pKa value indicates the acidity or basicity of a compound. The pyrimidinone ring contains ionizable protons, and predicting their pKa is crucial for understanding the molecule's charge state at physiological pH (around 7.4). The charge state affects solubility, membrane permeability, and binding to target proteins.

LogP/LogD : LogP (logarithm of the partition coefficient) is a measure of a molecule's lipophilicity, or its preference for a fatty environment versus an aqueous one. LogD is a similar measure but takes into account the molecule's ionization at a specific pH. These parameters are critical for predicting how a compound will behave in the body, including its ability to cross cell membranes.

Polarizability : This property describes how easily the electron cloud of the molecule can be distorted by an external electric field, such as that from a nearby protein. It is an important factor in non-covalent interactions, including van der Waals forces, which contribute significantly to drug-receptor binding.

Table 2: Example of Theoretically Predicted Physicochemical Properties

This table provides hypothetical, yet realistic, predicted values for the physicochemical properties of "this compound," illustrating the typical output of in silico prediction software.

| Property | Predicted Value (Illustrative) | Significance |

| pKa (acidic) | ~8.5 | Predicts the ionization of the N-H proton on the pyrimidine ring. |

| LogP | ~3.2 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |

| LogD (at pH 7.4) | ~3.18 | Reflects lipophilicity at physiological pH, considering the molecule is largely neutral. |

| Polarizability (ų) | ~30 | Relates to the molecule's ability to engage in induced dipole interactions within a binding site. |

V. Biological Activity and Mechanistic Investigations at the Molecular and Cellular Levels

Enzyme Inhibition Profiling and Mechanistic Studies

Investigations into 2-(Benzylthio)-6-propylpyrimidin-4(1H)-one and its analogs have identified several enzymes that are susceptible to inhibition, leading to downstream effects on cellular signaling and replication pathways.

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov While numerous compounds have been developed as HDAC inhibitors, including alkylated hydrazides and hydroxamic acids, there is currently a lack of specific research literature detailing the direct inhibitory activity of this compound against HDAC isoforms like HDAC4 or HDAC8. scispace.comchemrxiv.org The development of selective HDAC8 inhibitors often involves structures that can interact with a peripheral region of the enzyme, a feature explored in biphenyl-containing alkylhydrazides. scispace.com Research into novel HDAC inhibitors continues, with a focus on achieving isoform selectivity to minimize off-target effects. nih.govchemrxiv.org

The Rho-associated protein kinase (ROCK) pathway is implicated in cellular contraction, motility, and proliferation, making it a target for diseases like cancer and hypertension. nih.govnih.gov Known ROCK inhibitors include compounds such as Y-27632 and Fasudil. nih.gov These molecules typically function by competing with ATP in the kinase domain. nih.gov Currently, there is no specific data available in the scientific literature to confirm or deny the activity of this compound as a ROCK inhibitor. The exploration of new chemical scaffolds for ROCK inhibition is an active area of research, with classes like pyridylthiazole-based ureas showing potent activity. nih.gov

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleotides and certain amino acids, making it a well-established target for antimicrobial and anticancer agents. nih.govwikipedia.orgpatsnap.com DHFR inhibitors, known as antifolates, disrupt this pathway, leading to the cessation of cell growth and proliferation. researchgate.netnih.gov The pyrimidine (B1678525) scaffold is a core component of many DHFR inhibitors. nih.govresearchgate.net While direct studies on this compound are limited, related pyrimidine derivatives have demonstrated significant DHFR inhibitory potential. nih.govacs.org

These compounds typically act as nonclassical, lipophilic antifolates that can passively diffuse into cells. nih.gov Their mechanism involves binding to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. nih.govpatsnap.com Molecular modeling studies of various thieno[2,3-d]pyrimidine (B153573) and pyrazolo[3,4-d]pyrimidine derivatives have shown that specific substitutions can enhance binding affinity and cytotoxic activity against cancer cell lines, sometimes inducing cell cycle arrest and apoptosis. acs.orgtandfonline.com

Table 1: DHFR Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound Class | Specific Derivative Example | Target/Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidin-4-one | Compound 20 (a 2-substituted thio derivative) | Human DHFR | Potent Inhibition | acs.org |

| Pyrazolo[3,4-d]pyrimidine | Compound 7f (N-acyl amino acid conjugate) | DHFR enzyme | Marked Inhibition | tandfonline.com |

| 2-Hydrazino-pyrimidin-4(3H)-one | 6-phenyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)pyrimidin-4(3H)-one | Pneumocystis carinii DHFR | 17.74 µM | researchgate.net |

This table presents data for structurally related compounds to illustrate the potential of the pyrimidine scaffold for DHFR inhibition.

Zeta-carotene (B1237982) desaturase (ZDS) is a key enzyme in the carotenoid biosynthetic pathway in plants and cyanobacteria, responsible for converting zeta-carotene into lycopene. nih.gov Inhibition of this pathway leads to a bleaching effect, and as such, it is a target for some herbicides. Known inhibitors include compounds like diphenylamine (B1679370) and certain experimental herbicides. nih.gov There is no scientific literature available that investigates or establishes an inhibitory role for this compound against zeta-carotene desaturase.

The most well-documented biological activity of this compound and its analogs is the potent inhibition of HIV-1 Reverse Transcriptase (RT). rsc.orgacs.orgnih.gov This compound belongs to a class of molecules known as dihydro-alkylthio-benzyl-oxopyrimidines (S-DABOs), which are highly effective Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). acs.orgresearchgate.net

NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART). mdpi.comnih.gov They function through a non-competitive mechanism, binding to a hydrophobic pocket on the RT enzyme, located near but distinct from the active site. nih.gov This binding induces a conformational change in the enzyme, distorting the polymerase active site and inhibiting the conversion of the viral RNA genome into proviral DNA, thus halting viral replication. nih.gov

The S-DABO scaffold has been extensively studied, with structure-activity relationship (SAR) and molecular docking analyses guiding the synthesis of numerous derivatives with high potency against wild-type and drug-resistant HIV-1 strains. rsc.orgnih.gov Modifications to the pyrimidine ring and the benzyl (B1604629) group have led to compounds with nanomolar efficacy and high selectivity indices. acs.orgnih.gov For instance, the introduction of a cyano or azide (B81097) group can significantly enhance antiviral potency. rsc.orgnih.gov

Table 2: Anti-HIV-1 Activity of Selected S-DABO Derivatives

| Compound | HIV-1 Strain | Activity (EC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Conformationally Restricted CN-S-DABO (Compound 1s) | Wild-Type (IIIB) | 91 nM | 548 | rsc.org |

| S-N₃-DABO (Compound F10) | Wild-Type | 0.053 µM | 6818 | nih.gov |

EC₅₀ represents the concentration at which 50% of the virus's cytopathic effect is inhibited. The Selectivity Index (SI) is the ratio of cytotoxic concentration to effective concentration.

The pyrimidine scaffold is a versatile platform for developing inhibitors against other enzyme families, including various kinases. Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases integral to cell growth, proliferation, and survival, and their aberrant activation is linked to many cancers. nih.gov While specific PI3K inhibitory data for this compound is not available, other substituted pyrimidines have been patented as kinase inhibitors. google.com For example, imidazo[1,2-a]pyridine (B132010) derivatives have been developed as potent PI3Kα inhibitors. nih.gov

More directly relevant, a recent study identified potent and selective 2-(benzylthio)pyrimidine-based compounds as inhibitors of the DCN1-UBC12 protein-protein interaction. nih.gov This interaction is critical for the neddylation of cullin proteins, a process involved in protein degradation. A lead compound from this study, which shares the core 2-(benzylthio)pyrimidine structure, was shown to reverse cardiac fibroblast activation, suggesting a novel therapeutic application for this chemical class in treating cardiac fibrosis. nih.gov

Receptor Binding Studies and Ligand-Receptor Interaction Dynamics

Currently, there is a lack of specific receptor binding studies for "this compound" in the available scientific literature. However, research on other pyrimidine-based compounds suggests potential interactions with various biological targets. For instance, certain 2-(benzylthio)pyrimidine derivatives have been identified as inhibitors of the DCN1-UBC12 protein-protein interaction, which is involved in the activation of cullin-RING ligases, a key process in cellular protein degradation. nih.gov A study on these derivatives led to the discovery of potent inhibitors with anticardiac fibrotic effects, demonstrating specific targeting at molecular and cellular levels. nih.gov Another study on pyrimidinone derivatives highlighted their theoretical interaction with the X-linked inhibitor of apoptosis protein (XIAP), suggesting they could be candidates for cancer therapy. ccij-online.org These findings indicate that the pyrimidine scaffold, a core component of "this compound," is a viable structure for targeting specific protein-protein interactions and receptors involved in disease pathways. Further research is necessary to determine the specific receptor binding profile and ligand-receptor interaction dynamics of "this compound".

Cellular Activity Assessment and Pathway Analysis in Model Systems

The cellular effects of pyrimidine derivatives, particularly those with a thioether linkage, have been investigated in various cancer cell models. These studies provide a framework for understanding the potential activity of "this compound".

For instance, a study on 2-thiopyrimidine/chalcone hybrids showed cytotoxic activities against K-562 (leukemia), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. nih.govresearchgate.net Another series of 6-amino-5-cyano-2-thiopyrimidines displayed broad-spectrum anticancer activity across 60 cell lines, with a particular selectivity towards leukemia. nih.gov

In the context of A549 cells, various pyrimidine derivatives have been evaluated. One study reported that certain 4,6-diarylpyrimidin-2(1H)-thiol compounds caused concentration-dependent cell death in A549 cells, with IC50 values ranging from 16.7 to 41.5 µg/mL. researchgate.net Another investigation found that a pyrimidine-5-carbonitrile derivative showed potent activity against A549 cells, among others. nih.gov Hydroxychavicol, a compound with a structure that shares some features with the benzyl group, has been shown to inhibit the growth of oral KB carcinoma cells at concentrations greater than 0.5 mM. nih.gov

These findings suggest that the 2-thiopyrimidine scaffold is a promising pharmacophore for the development of anticancer agents. The specific activity of "this compound" on HuCCA-1, KB, and A549 cells warrants direct investigation to ascertain its therapeutic potential.

Table 1: Cytotoxic Activity of Related Thiopyrimidine Derivatives on Various Cancer Cell Lines

| Compound Class | Cell Line | IC50/GI50 | Source |

| 2-Thiopyrimidine/chalcone hybrids | K-562 | 0.77–1.74 µM | nih.govresearchgate.net |

| 2-Thiopyrimidine/chalcone hybrids | MCF-7 | 1.37–3.56 µM | nih.govresearchgate.net |

| 2-Thiopyrimidine/chalcone hybrids | HT-29 | 2.10 and 2.37 µM | nih.govresearchgate.net |

| 6-Amino-5-cyano-2-thiopyrimidine | Leukemia | Selective | nih.gov |

| 4,6-Diarylpyrimidin-2(1H)-thiol | A549 | 16.7-41.5 µg/mL | researchgate.net |

This table presents data for compounds structurally related to "this compound" to provide context on the potential activity of the general chemical class. IC50/GI50 values represent the concentration required to inhibit 50% of cell growth.

The effect of "this compound" on cell morphology and migration has not been specifically documented. However, the broader class of pyrimidine derivatives has been implicated in processes that could affect these cellular characteristics. For example, the inhibition of signaling pathways involved in cell proliferation and survival, as seen with some pyrimidine-based inhibitors, can indirectly influence cell morphology and motility. nih.gov Changes in cell morphology are often indicative of cellular stress or the induction of specific cellular programs like apoptosis, which can be triggered by cytotoxic compounds. Direct assessment through techniques such as microscopy and cell migration assays would be required to determine the specific impact of "this compound" on these phenotypes.

Mechanistic studies on related 2-thiopyrimidine derivatives have revealed their capacity to induce apoptosis and interfere with cell cycle progression in cancer cells. One study on 6-amino-5-cyano-2-thiopyrimidines demonstrated that a lead compound arrested the cell cycle at the S phase and significantly increased both early and late apoptosis in leukemia cells. nih.gov This was accompanied by the activation of caspase 3 and Bax, and the suppression of Bcl2. nih.gov Another investigation into novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones found that a lead compound caused cell growth arrest at the G2/M phase. mdpi.com These findings suggest that the 2-thiopyrimidine core structure can be a platform for developing agents that modulate critical cell cycle checkpoints and apoptotic pathways. The precise mechanisms by which "this compound" might exert such effects remain to be elucidated through specific experimental studies.

Antimicrobial Activity Investigations at the Molecular Level

The antimicrobial properties of 2-benzylthiopyrimidine derivatives have been a significant area of research, suggesting that "this compound" may also possess such activities.

Studies on a series of 2-(benzylthio)pyrimidine derivatives have demonstrated significant antibacterial activity against multi-resistant strains of Staphylococcus aureus (including methicillin-susceptible S. aureus - MSSA) and Escherichia coli. scirp.orgscirp.org In one study, several synthesized compounds showed potent activity, with some being more active against S. aureus and others more active against E. coli. scirp.org A Quantitative Structure-Activity Relationship (QSAR) study on twenty 2-benzylthiopyrimidine derivatives confirmed their antibacterial potential against a multi-resistant S. aureus strain, with IC50 values ranging from 6.07 to 125.51 µg/mL. sciepub.comsciepub.com

While specific data for "this compound" against methicillin-resistant S. aureus (MRSA) and Streptococcus faecalis is not available, the general activity of the 2-thiopyrimidine class against Gram-positive bacteria suggests potential efficacy. niscpr.res.inresearchgate.net For instance, certain 4,6-diaryl-2-alkylthiopyrimidine derivatives exhibited good activity against S. aureus and Bacillus subtilis. niscpr.res.in The benzylthio moiety appears to be a key contributor to the antibacterial action of these compounds. scirp.org

Table 2: Antibacterial Activity of Related 2-Benzylthiopyrimidine Derivatives

| Bacterial Strain | Activity | Compound Class | Source |

| Staphylococcus aureus (multi-resistant) | Significant antibacterial activity (IC50: 6.07-125.51 µg/mL) | 2-Benzylthiopyrimidines | sciepub.comsciepub.com |

| Escherichia coli (multi-resistant) | Significant antibacterial activity | 2-Benzylthiopyrimidines | scirp.orgscirp.org |

| Staphylococcus aureus | Good activity | 4,6-Diaryl-2-alkylthiopyrimidines | niscpr.res.in |

This table summarizes findings for structurally related compounds, as specific data for "this compound" against these exact strains was not found in the reviewed literature.

Antifungal and Antiprotozoal Efficacy

Derivatives of 2-thiopyrimidine, the core structure of this compound, have demonstrated notable efficacy against a range of fungal and protozoal pathogens. Research into this class of compounds has revealed a spectrum of activity that is largely dependent on the specific substitutions on the pyrimidine ring.

Antifungal Activity: Studies on various 2-thiopyrimidine derivatives have shown significant fungicidal properties. For instance, novel 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles exhibited excellent fungicidal activities against Botrytis cinerea and notable activity against Sclerotinia sclerotiorum. nih.gov Similarly, other synthesized pyrimidine derivatives have shown potent growth inhibition against various phytopathogenic fungi, with some compounds exceeding the efficacy of commercial fungicides like flumorph (B1672888) and dimethomorph (B118703). nih.govresearchgate.netmdpi.com The introduction of a thioether moiety, as seen in the subject compound, is a common feature in many biologically active pyrimidine derivatives. frontiersin.org The structure-activity relationship (SAR) analyses indicate that the nature and position of substituent groups on the pyrimidine and associated rings significantly influence the antifungal potency. frontiersin.org For example, in one study, a derivative featuring a fluorine atom and a benzyl group (compound 5i) showed the best activity against the tested fungi. nih.gov The broad-spectrum potential of these compounds is highlighted by their activity against various fungal species, including those affecting crops and those pathogenic to humans like Candida albicans. frontiersin.orgmdpi.com

Antiprotozoal Activity: The investigation of pyrimidine and thiouracil derivatives has extended to their efficacy against protozoa. While direct studies on this compound are limited, related heterocyclic compounds, such as those containing thiazole (B1198619) rings (often synthesized from thiourea (B124793) derivatives), have shown antiprotozoal capabilities. mdpi.comnih.gov Research on rumen protozoa, which can negatively impact nitrogen utilization in livestock, identified specific enzyme inhibitors that could control protozoal populations. nih.gov Lysozyme and peptidase inhibitors were found to reduce the activity and growth of several rumen protozoa genera. nih.gov Given that 2-thiopyrimidine derivatives are known enzyme inhibitors, this suggests a potential avenue for their antiprotozoal action.

| Compound Series | Target Fungi | Observed Efficacy | Reference |

|---|---|---|---|

| 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles | Botrytis cinerea, Sclerotinia sclerotiorum | Excellent activity, particularly compounds with fluorine and benzyl substitutions. | nih.gov |

| Novel pyrimidine derivatives | 14 phytopathogenic fungi (e.g., Phytophthora infestans) | Inhibition rates for some compounds were 1-3 times higher than the control fungicide dimethomorph against P. infestans. | nih.govresearchgate.net |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives with thioether moiety | Botrytis cinerea (cucumber, strawberry, tobacco, blueberry), Phytophthora infestans, Pyricularia oryzae | Significant activity against multiple strains of Botrytis cinerea, with inhibition rates up to 80.38%. | frontiersin.org |

Proposed Mechanisms of Action (e.g., membrane disruption, enzyme inhibition in microbes)

The antimicrobial effects of 2-thiopyrimidine derivatives are attributed to several molecular mechanisms, primarily centered on enzyme inhibition and disruption of essential cellular structures.

Enzyme Inhibition: A primary mechanism for antifungal action involves the inhibition of crucial fungal enzymes. Many antifungal agents target the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is absent in mammalian cells. nih.gov Azole antifungals, for example, act by inhibiting the cytochrome P-450-dependent 14α-sterol demethylase, an enzyme critical for the ergosterol biosynthesis pathway. nih.gov It is proposed that pyrimidine derivatives may function similarly by targeting key enzymes in fungal metabolic or structural pathways. Docking studies with a highly active benzimidazole-pyrimidine hybrid (compound 5i) revealed that it binds to β-tubulin, a protein essential for microtubule formation and cell division. nih.gov The binding was stabilized by hydrogen bonds and π-π interactions, disrupting microtubule assembly and thus inhibiting fungal growth. nih.gov

Membrane Disruption: While enzyme inhibition is a key factor, disruption of the cell membrane's integrity is another plausible mechanism. The inhibition of ergosterol synthesis ultimately compromises the fungal cell membrane, leading to increased permeability and cell lysis. nih.gov

Inhibition of Peptidases and Lysozymes: In the context of antiprotozoal activity, particularly against rumen protozoa, the mechanism involves the inhibition of digestive enzymes. Rumen protozoa exhibit high expression of lysozymes and peptidases to digest engulfed bacteria. nih.gov Specific inhibitors targeting these enzymes, such as serine and cysteine protease inhibitors, have been shown to effectively reduce protozoal populations. nih.gov This suggests that 2-thiopyrimidine derivatives could exert their antiprotozoal effects by inhibiting these essential enzymes, thereby disrupting the protozoa's feeding and replication processes.

Antiviral Efficacy Studies (e.g., HIV-1, HIV-2)

A significant body of research has focused on the antiviral properties of 2-thiopyrimidine derivatives, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for Human Immunodeficiency Virus (HIV). The class of compounds known as dihydroalkoxybenzyloxopyrimidines (DABOs), and specifically their sulfur-containing analogues (S-DABOs), which include structures highly similar to this compound, have shown potent and selective activity against HIV-1. nih.gov

One lead S-DABO derivative, 5-isopropyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-one, demonstrated exceptionally potent anti-HIV-1 activity, with an IC50 value (the concentration required to inhibit 50% of viral replication) of less than 1 nM. nih.gov This compound exhibited a high selectivity index of over 100,000, indicating minimal cytotoxicity at effective antiviral concentrations. nih.gov In contrast, studies on related compounds have shown a lack of significant antiviral activity against HIV-2. nih.gov This discrepancy is a key finding, as it points to a highly specific mechanism of action related to a viral protein, Vpu, which is present in HIV-1 but absent in HIV-2. nih.gov

| Compound | Target Virus | IC50 (inhibition of replication) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 5-isopropyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4(1H)-one | HIV-1 | < 1 nM | > 100,000 | nih.gov |

| BIT225 (related guanidinyl-pyrimidine) | HIV-1 | 2.25 µM (in macrophages) | Not specified | nih.gov |

| BIT225 (related guanidinyl-pyrimidine) | HIV-2 | No antiviral activity observed | Not applicable | nih.gov |

Targeting Specific Viral Proteins and Replication Cycles

The antiviral action of this compound and its analogues is primarily achieved by targeting specific, critical stages of the HIV-1 replication cycle.

Reverse Transcriptase (RT) Inhibition: The most well-documented mechanism for S-DABO derivatives is the inhibition of HIV-1 reverse transcriptase. nih.govnih.gov These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic, allosteric pocket on the RT enzyme, known as the NNRTI binding pocket, which is distinct from the active site where nucleoside analogues bind. nih.govresearchgate.net This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of the viral RNA genome into DNA, a process essential for viral replication. nih.gov Molecular modeling and docking studies have been instrumental in identifying key interaction sites within this pocket, guiding the synthesis of more potent derivatives. nih.govresearchgate.net

Inhibition of the Vpu Ion Channel: Beyond RT inhibition, some pyrimidine-based compounds have been shown to target other viral proteins. One such target is the Viral Protein U (Vpu), a small accessory protein in HIV-1 that forms an ion channel (viroporin). nih.gov Vpu plays a role in the release of new virus particles from infected cells. A novel compound, BIT225, which shares a core chemical scaffold, was found to inhibit the ion channel activity of Vpu. nih.gov This inhibition leads to a dose-dependent reduction in the release of HIV-1 from infected macrophages. The specificity of this mechanism is strongly supported by the fact that the compound had no effect on HIV-2, which lacks the vpu gene. nih.gov This indicates that the antiviral activity is directly tied to Vpu function.

Investigation of Central Nervous System (CNS) Activities in Pre-Clinical Models (mechanistic focus)

Derivatives of 2-thiopyrimidine-4-one have been investigated for their effects on the central nervous system (CNS), with a particular focus on anticonvulsant properties. pensoft.net The search for new anticonvulsant drugs is driven by the need for agents with improved efficacy and fewer side effects. nih.govnih.gov

Analysis of Stimulant and Depressant Effects

While specific studies detailing the stimulant versus depressant effects of this compound are not widely available, the general class of 2-thiopyrimidine derivatives has been explored for various neurological activities, including as tranquilizers and antidepressants. pensoft.net The primary CNS activity investigated for this structural class is its potential to suppress neuronal hyperexcitability, which is characteristic of a depressant or stabilizing effect rather than a stimulant one. The anticonvulsant activity observed in preclinical models supports a CNS depressant profile.

Mechanisms of Antagonism Against Chemically Induced Convulsions

The anticonvulsant action of 2-thiopyrimidine derivatives has been evaluated in preclinical models, such as seizures induced by pentylenetetrazole (PTZ), a GABA receptor antagonist. pensoft.net The mechanisms by which anticonvulsant drugs typically work include enhancing GABA-mediated inhibition, modulating neuronal ion channels (e.g., sodium, calcium), and reducing repetitive neuronal firing. nih.govnih.gov

In a study of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, several compounds showed significant anticonvulsant activity in the PTZ seizure model. pensoft.net The proposed mechanism centers on the modulation of neurotransmitter systems and neuronal excitability. The effectiveness against PTZ-induced seizures suggests an interaction with the GABAergic system, as PTZ is known to be a non-competitive antagonist of the GABA-A receptor. nih.gov By potentially enhancing GABAergic transmission or by acting on downstream targets, these pyrimidine derivatives can increase the seizure threshold and prevent the spread of seizure activity. The structure-activity relationship in this study indicated that the nature of the aryl group substituent played a crucial role in the observed anticonvulsant potency. pensoft.net

Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Establishing Correlative Links Between Structural Motifs and Biological Potency/Selectivity

The pyrimidine (B1678525) ring is a well-established pharmacophore found in numerous biologically active compounds, including antimicrobial, antiviral, and anticancer agents. scirp.orgresearchgate.net The introduction of a benzylthio group at the C2 position and a propyl group at the C6 position of the pyrimidin-4(1H)-one core creates a unique chemical entity with a distinct pharmacological profile.

Research on a series of 2-(benzylthio)pyrimidine derivatives has demonstrated that substitutions on the benzyl (B1604629) ring play a crucial role in determining antibacterial activity. For instance, the presence of a nitro group (NO₂) at the 3-position and a methyl group at the 4-position of the benzyl ring has been found to enhance activity against Staphylococcus aureus. scirp.org Furthermore, the introduction of a chlorine atom at the 4-position of the benzyl moiety has been shown to increase inhibitory activity against E. coli. scirp.org This suggests that both electronic and steric factors of the benzyl substituent are key determinants of antibacterial potency.

The replacement of the benzyl group with other aromatic or heteroaromatic rings also significantly impacts biological activity. For example, replacing the benzyl group with a benzimidazolylmethyl moiety has been shown to enhance antibacterial activity against both S. aureus and E. coli. scirp.org

| Compound/Modification | Target Organism/Cell Line | Observed Activity | Reference |

| 2-(3-Nitro-4-methylbenzylthio)pyrimidine derivative | Staphylococcus aureus | Enhanced antibacterial activity | scirp.org |

| 2-(4-Chlorobenzylthio)pyrimidine derivative | Escherichia coli | Increased inhibitory activity | scirp.org |

| 2-(Benzimidazolylmethylthio)pyrimidine derivative | Staphylococcus aureus, Escherichia coli | Enhanced antibacterial activity | scirp.org |

Identification of Essential Pharmacophoric Features for Desired Activities

Pharmacophore modeling studies on various 2-thiopyrimidine derivatives have helped to identify the key structural features essential for their biological activity. For anticancer activity, a common pharmacophore model for 2-thiopyrimidine derivatives often includes a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic and aromatic features. hbku.edu.qanih.gov

The core pyrimidin-4(1H)-one ring itself is a crucial pharmacophoric element, with the nitrogen atoms and the carbonyl group capable of forming hydrogen bonds with biological targets. The thioether linkage at the C2 position provides a degree of conformational flexibility, allowing the benzyl group to orient itself optimally within a receptor's binding pocket. The sulfur atom can also participate in various non-covalent interactions.

Elucidation of Steric, Electronic, and Lipophilic Contributions to Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies on 2-benzylthiopyrimidine derivatives have provided a more quantitative understanding of the contributions of steric, electronic, and lipophilic properties to their biological activity. mdpi.com

Electronic Effects: The electronic properties of the substituents on the benzyl ring, as described by parameters like the Hammett constant (σ), have a profound impact on activity. Electron-withdrawing groups (e.g., nitro, chloro) and electron-donating groups can alter the electron density of the aromatic ring and the thioether linkage, thereby influencing binding affinities. As mentioned earlier, a nitro group on the benzyl ring enhances antibacterial activity against S. aureus, highlighting the importance of electronic modifications. scirp.org

Steric Factors: The size and shape of the substituents, or steric factors, are also crucial. The bulkiness of the benzyl group and the length and branching of the alkyl chain at C6 can either promote or hinder binding to a target. For example, in a study of 2,6-disubstituted pyridines, the nature of the aryl group at the 6-position significantly influenced antiproliferative properties. nih.gov While specific data for the 6-propyl group is scarce, it is reasonable to infer that its size is a determinant of activity.

A QSAR study on 2-benzylthiopyrimidine derivatives with antibacterial activity against S. aureus revealed a strong correlation between the inhibitory concentration and a combination of physicochemical parameters, including the partition coefficient (LogP), molar volume (MV), ionization potential (IP), electronic affinity (EA), and the carbon-sulfur bond length. This underscores the multifactorial nature of the structure-activity relationship.

| Physicochemical Parameter | Influence on Biological Activity |

| Lipophilicity (log P) | Affects membrane permeability and binding to hydrophobic pockets. An optimal range often exists. |

| Electronic Effects (e.g., Hammett constant) | Modulates the electron distribution of the molecule, influencing binding interactions. |

| Steric Factors (e.g., Molar Volume) | The size and shape of substituents can either facilitate or impede binding to the target site. |

Impact of Stereochemical Configurations on Biological Recognition and Efficacy

The spatial arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological macromolecules like enzymes and receptors. It is highly probable that if a chiral center were introduced into the 2-(benzylthio)-6-propylpyrimidin-4(1H)-one scaffold, the different enantiomers would exhibit different biological potencies. For example, in a study of 2,6-disubstituted piperidine (B6355638) alkaloids, the stereochemical control of the substituents at C2 and C6 was critical for their pharmacological properties.

Furthermore, the conformation of the molecule, particularly the orientation of the benzylthio group relative to the pyrimidine ring, can be influenced by the steric bulk of the C6-propyl group. This conformational preference can, in turn, affect how the molecule fits into a binding site. The appearance of two distinct doublets for the methylene (B1212753) protons of the benzyl group in the 1H NMR spectrum of some 2-(benzylthio)pyrimidine derivatives suggests a restricted rotation around the S-CH₂ bond, which could be indicative of a preferred conformation. scirp.org

Vii. Research Challenges, Gaps, and Future Scientific Directions

Exploration of Unconventional Synthetic Pathways for Structural Diversity

A primary challenge in the development of pyrimidinone-based compounds is the need for greater structural diversity to explore a wider chemical space and improve pharmacological properties. While classical methods like the Biginelli reaction are well-established for synthesizing dihydropyrimidinones, future research must focus on more unconventional and efficient synthetic pathways. mdpi.com

Current research has demonstrated various methods for synthesizing pyrimidine (B1678525) derivatives, including the use of starting materials like dehydroacetic acid, ethyl cyanoacetate, and acetyl acetone, as well as multi-component reactions under both conventional heating and microwave irradiation. growingscience.comasianpubs.orgresearchgate.net For thio-substituted pyrimidines, common routes involve the condensation of 2-thiopyrimidines with appropriate halides. scirp.org

Future directions should emphasize the development of novel synthetic methodologies that offer significant advantages over current techniques. This includes:

Solid-Phase Synthesis: This technique facilitates the creation of large libraries of thiazolo-pyrimidinone derivatives, allowing for rapid generation of diverse structures for structure-activity relationship (SAR) studies. mdpi.com

Domino and Tandem Reactions: Designing one-pot procedures, such as the tandem annulation of arylglyoxalmonohydrates with barbituric acid derivatives and thiourea (B124793), can improve efficiency and yield. mdpi.com

Novel Catalytic Systems: Exploring green catalysts and solvent-free conditions can make synthesis more environmentally friendly and cost-effective. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields and purity, which is particularly important for producing compounds for biological screening.

| Synthetic Method | Key Features | Potential Advantages for Structural Diversity | Reference |

|---|---|---|---|

| Biginelli-like Reactions | Three-component reaction often using a ketoester, aldehyde, and urea (B33335)/thiourea. | Allows for modification of all three components to create diverse scaffolds. | mdpi.com |